molecular formula C12H13N3O2 B14618142 N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide CAS No. 58889-04-6

N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide

Cat. No.: B14618142
CAS No.: 58889-04-6
M. Wt: 231.25 g/mol
InChI Key: DQOYOUHRYYMBIY-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with a suitable amide derivative in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

58889-04-6

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N'-hydroxy-2-quinolin-8-yloxypropanimidamide

InChI

InChI=1S/C12H13N3O2/c1-8(12(13)15-16)17-10-6-2-4-9-5-3-7-14-11(9)10/h2-8,16H,1H3,(H2,13,15)

InChI Key

DQOYOUHRYYMBIY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NO)N)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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